molecular formula C10H14O4 B6154147 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1888953-88-5

1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid

Cat. No. B6154147
CAS RN: 1888953-88-5
M. Wt: 198.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid, also known as oxocarboxylic acid, is an organic compound with a wide range of applications in both scientific research and laboratory experiments.

Scientific Research Applications

Oxocarboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acidc acid is used in the synthesis of enzymes, hormones, and vitamins.

Mechanism of Action

Oxocarboxylic acid is an important intermediate in many biochemical processes, as it is a precursor to many other compounds. It is involved in the synthesis of amino acids, nucleic acids, and carbohydrates. Additionally, it is involved in the synthesis of fatty acids, which are used in the formation of lipids. Oxocarboxylic acid also plays an important role in the metabolism of carbohydrates, proteins, and fats.
Biochemical and Physiological Effects
Oxocarboxylic acid has a wide range of physiological effects. It is involved in the regulation of glucose metabolism, and is also involved in the regulation of fatty acid metabolism. Additionally, 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acidc acid is involved in the synthesis of lipids and steroid hormones, and is involved in the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

The use of 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acidc acid in laboratory experiments has many advantages. It is a relatively inexpensive material, and is easy to obtain. Additionally, it is a versatile compound, and can be used in a variety of reactions. However, there are some limitations to the use of 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acidc acid in laboratory experiments. It is a highly reactive compound, and must be handled with caution. Additionally, it is unstable at high temperatures, and can decompose if exposed to high temperatures.

Future Directions

The use of 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acidc acid in scientific research and laboratory experiments is likely to continue to grow in the coming years. Potential future directions for this compound include its use in the synthesis of new pharmaceuticals, the development of new materials, and the development of new methods for the synthesis of polymers. Additionally, 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acidc acid can be used in the synthesis of new enzymes, hormones, and vitamins, and can be used in the development of new analytical techniques.

Synthesis Methods

Oxocarboxylic acid can be synthesized through a variety of methods, including the reaction between a carboxylic acid and an aldehyde, the reaction between a carboxylic acid and a ketone, or the reaction between a carboxylic acid and an alcohol. The most commonly used method is the reaction between a carboxylic acid and an aldehyde, which produces 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acidc acid in the form of an ester. In this reaction, the aldehyde is reacted with the carboxylic acid in the presence of a base, such as sodium hydroxide, to form an ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid involves the conversion of a cyclobutanone derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutanone", "4-Hydroxytetrahydrofuran", "Sodium hydride", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclobutanone is reacted with 4-hydroxytetrahydrofuran in the presence of sodium hydride to form a cyclic ketal intermediate.", "The ketal intermediate is then brominated using bromine to form a dibromoketal intermediate.", "The dibromoketal intermediate is treated with sodium hydroxide to form a diol intermediate.", "The diol intermediate is reduced using sodium borohydride to form a diol alcohol intermediate.", "The diol alcohol intermediate is then oxidized using hydrochloric acid to form a cyclic ketone intermediate.", "The cyclic ketone intermediate is reacted with sodium bicarbonate and ethyl acetate to form a carboxylic acid intermediate.", "The carboxylic acid intermediate is then treated with methanol and hydrochloric acid to form the desired product, 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid.", "The product is purified using diethyl ether and water." ] }

CAS RN

1888953-88-5

Product Name

1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid

Molecular Formula

C10H14O4

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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